molecular formula C16H18F2N2O3 B2660135 1-(2,6-Difluorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea CAS No. 1448070-97-0

1-(2,6-Difluorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea

Cat. No.: B2660135
CAS No.: 1448070-97-0
M. Wt: 324.328
InChI Key: QGKVMNZXCNGJKK-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea is a useful research compound. Its molecular formula is C16H18F2N2O3 and its molecular weight is 324.328. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O3/c1-9-8-11(10(2)23-9)14(21)6-7-19-16(22)20-15-12(17)4-3-5-13(15)18/h3-5,8,14,21H,6-7H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKVMNZXCNGJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)NC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a urea moiety linked to a difluorophenyl group and a hydroxylpropyl chain substituted with a dimethylfuran. Its molecular formula is C16H19F2N3O2, and it possesses unique physicochemical properties that influence its biological interactions.

PropertyValue
Molecular Weight335.34 g/mol
Boiling PointNot available
SolubilitySoluble in DMSO
LogP2.5

Research indicates that this compound may exert its biological effects through multiple pathways, particularly in the modulation of enzymatic activities and receptor interactions. The difluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
  • Antioxidant Properties : Compounds containing furan rings often show antioxidant activity, which may contribute to protective effects against oxidative stress-related diseases.
  • Anticancer Potential : The structural similarity to known anticancer agents warrants investigation into its cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

  • Study on Inflammatory Models : A study evaluated the anti-inflammatory effects of similar urea derivatives in mouse models of acute inflammation. Results indicated a significant reduction in edema and inflammatory markers when treated with these compounds .
  • Cytotoxicity Assays : In vitro cytotoxicity assays against human cancer cell lines demonstrated that derivatives with furan substitutions exhibited selective toxicity, suggesting potential for development as anticancer agents .

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
Anti-inflammatoryReduced edema
AntioxidantScavenging free radicals
CytotoxicitySelective toxicity in cancer cells

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,6-Difluorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea, and what reaction conditions optimize yield?

The synthesis of urea derivatives typically involves coupling isocyanates with amines. For this compound, a plausible route would involve reacting 2,6-difluorophenyl isocyanate with a pre-synthesized amine intermediate: 3-(2,5-dimethylfuran-3-YL)-3-hydroxypropylamine. The reaction is best conducted in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Yield optimization may require controlled stoichiometry (1:1 molar ratio of isocyanate to amine) and exclusion of moisture to prevent side reactions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, furan protons at δ 6.2–6.5 ppm) .
  • IR Spectroscopy : Peaks near 1640–1680 cm1^{-1} for urea C=O stretching and 3300–3500 cm1^{-1} for N-H bonds .
  • HRMS : To confirm molecular mass (e.g., calculated [M+H]+^+ for C16_{16}H17_{17}F2_2N2_2O3_3: 335.1212) .

Q. Table 1: Representative Spectroscopic Data

TechniqueKey Peaks/DataPurpose
1^1H NMRδ 6.8–7.3 (m, aromatic H), δ 4.5 (s, -OH)Substituent connectivity
IR1642 cm1^{-1} (C=O), 3363 cm1^{-1} (N-H)Functional group validation
HRMSm/z 335.1212 (observed)Molecular formula confirmation

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity while minimizing confounding variables?

Adopt a split-plot design with controlled variables:

  • Main Plots : Vary concentrations (e.g., 1–100 µM) of the compound.
  • Subplots : Test against different biological targets (e.g., enzyme inhibition assays, cell viability models).
  • Replicates : Use ≥4 replicates per condition to ensure statistical robustness .
    Include positive/negative controls (e.g., known urea-based inhibitors) and account for solvent effects (e.g., DMSO ≤0.1% v/v).

Q. How should conflicting data on environmental persistence or degradation pathways be resolved?

Apply a tiered approach:

Laboratory Studies : Measure hydrolysis rates under varying pH (e.g., pH 3–9) and UV exposure to identify degradation products via LC-MS .

Computational Modeling : Use QSAR models to predict environmental partitioning (logP = ~1.7 suggests moderate hydrophobicity) .

Field Validation : Deploy in microcosms mimicking natural ecosystems to assess biodegradation kinetics .

Q. Table 2: Environmental Fate Experimental Design

ParameterMethod/ToolKey Metrics
HydrolysispH-controlled aqueous solutionsHalf-life (t1/2_{1/2})
PhotodegradationUV irradiation + LC-MS analysisDegradation product profiles
BioaccumulationFish or Daphnia magna exposureBCF (Bioconcentration Factor)

Q. What strategies address challenges in synthesizing stereochemically pure derivatives of this compound?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key synthetic steps to favor enantioselectivity .
  • Crystallography : Single-crystal X-ray diffraction (as in ) to resolve stereochemical ambiguities .

Q. How can researchers reconcile discrepancies in reported pharmacological activity across studies?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA) to identify outliers.
  • Dose-Response Refinement : Re-test activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Structural Analog Comparison : Compare with analogs like N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea () to isolate substituent effects .

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